molecular formula C10H12O5 B12676345 Dihydro-6'-hydroxyspiro(cyclohexane-1,2'-furo(3,4-d)(1,3)dioxol)-4'(3'aH)-one CAS No. 85029-84-1

Dihydro-6'-hydroxyspiro(cyclohexane-1,2'-furo(3,4-d)(1,3)dioxol)-4'(3'aH)-one

Cat. No.: B12676345
CAS No.: 85029-84-1
M. Wt: 212.20 g/mol
InChI Key: XZWKPGHLCUKSCY-UHFFFAOYSA-N
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Description

EINECS 285-109-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:

    Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.

    Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Decomposition: The primary product is nitrogen gas, along with smaller organic fragments.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

    Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers such as polyacrylonitrile and polystyrene.

    Biology: Employed in the study of free radical mechanisms and their effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:

CH3C(CN)(N2H2)CH32CH3C(CN)CH2+N2\text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 \rightarrow 2\text{CH}_3\text{C}(\text{CN})\text{CH}_2\cdot + \text{N}_2 CH3​C(CN)(N2​H2​)CH3​→2CH3​C(CN)CH2​⋅+N2​

The generated free radicals are highly reactive and can propagate the polymerization process by continuously reacting with monomers.

Comparison with Similar Compounds

Similar Compounds

    2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.

    2,2’-azobis(2-cyclohexylpropionitrile): Contains a cyclohexyl group instead of a methyl group.

    2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.

Properties

CAS No.

85029-84-1

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-hydroxyspiro[6aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-one

InChI

InChI=1S/C10H12O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6,12H,1-5H2

InChI Key

XZWKPGHLCUKSCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC3C(=C(OC3=O)O)O2

Origin of Product

United States

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